Ptp1B-IN-22 -

Ptp1B-IN-22

Catalog Number: EVT-10948404
CAS Number:
Molecular Formula: C16H12N2O3S2
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ptp1B-IN-22 is a compound recognized for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in various metabolic disorders, including type 2 diabetes mellitus. The inhibition of PTP1B has garnered attention due to its potential therapeutic applications in managing insulin sensitivity and obesity. This compound is part of a broader category of inhibitors designed to modulate the activity of PTP1B, which is crucial for regulating insulin signaling pathways.

Source and Classification

Ptp1B-IN-22 has been derived from natural products and synthetic methodologies aimed at enhancing specificity and efficacy against PTP1B. It falls under the classification of small-molecule inhibitors, specifically targeting the catalytic activity of the PTP1B enzyme. The design and synthesis of such compounds often involve structural modifications to optimize their binding affinity and selectivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ptp1B-IN-22 typically involves several key steps:

  1. Isolation: Initial compounds are often isolated from natural sources using chromatographic techniques, such as silica gel column chromatography or reverse-phase high-performance liquid chromatography (HPLC).
  2. Chemical Modifications: Structural modifications are made to enhance potency and selectivity. This can involve the introduction of functional groups that interact favorably with the active site of PTP1B.
  3. Purification: Following synthesis, compounds are purified to remove impurities and by-products, ensuring that the final product is suitable for biological testing.

For example, one study utilized a combination of methylene chloride and methanol gradients for purification, yielding several compounds with varying degrees of inhibitory activity against PTP1B .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ptp1B-IN-22 features a specific arrangement conducive to binding within the active site of PTP1B. The active site comprises a P-loop, WPD-loop, and Q-loop, which are critical for substrate recognition and catalysis. The binding interactions primarily involve hydrogen bonds and hydrophobic interactions with key residues such as Cys215 and Arg221 .

Data regarding the molecular weight, formula, and three-dimensional conformation can be obtained through computational chemistry tools that simulate the interaction between Ptp1B-IN-22 and PTP1B.

Chemical Reactions Analysis

Reactions and Technical Details

Ptp1B-IN-22 acts as a competitive inhibitor of PTP1B, meaning it competes with substrates for binding to the active site. The mechanism involves:

  • Binding: The compound binds to the active site, preventing substrate access.
  • Hydrolysis Inhibition: By occupying the active site, it inhibits the hydrolysis reaction normally catalyzed by PTP1B, which involves the cleavage of phosphate groups from tyrosine residues in proteins .

The kinetic parameters, such as IC50 values (the concentration at which 50% inhibition occurs), are crucial for evaluating the efficacy of Ptp1B-IN-22 compared to other known inhibitors.

Mechanism of Action

Process and Data

The mechanism by which Ptp1B-IN-22 inhibits PTP1B involves several steps:

  1. Binding Affinity: The compound binds to the catalytic domain of PTP1B, specifically interacting with residues that form the active site.
  2. Conformational Changes: Binding induces conformational changes in the enzyme, particularly in loops that facilitate substrate access.
  3. Inhibition of Catalytic Activity: As a result of these interactions, the catalytic activity is significantly reduced, leading to decreased dephosphorylation of target proteins involved in insulin signaling .

Computational studies often accompany experimental data to validate these interactions, using molecular dynamics simulations to predict binding affinities and conformational stability.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ptp1B-IN-22 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as an inhibitor.
  • Molecular Weight: Specific molecular weight data can be derived from synthesis protocols or computational predictions.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry may be employed to confirm these properties.

Applications

Scientific Uses

Ptp1B-IN-22 has significant potential applications in scientific research:

  • Diabetes Research: As a potent inhibitor of PTP1B, it is being studied for its role in improving insulin sensitivity.
  • Obesity Studies: Its effects on metabolic pathways make it relevant in obesity research.
  • Cancer Therapeutics: Given its role in cellular signaling pathways, there is interest in exploring its anticancer properties through modulation of tyrosine phosphorylation .
Molecular Rationale for PTP1B-Targeted Therapeutics

Protein Tyrosine Phosphatase 1B as a Multimodal Regulator in Metabolic and Oncogenic Signaling

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor tyrosine phosphatase that orchestrates critical signaling cascades in metabolic homeostasis and cancer progression. Its catalytic domain features a conserved [I/V]HCXXGXXR[S/T] motif, with Cysteine 215 acting as the nucleophile for phosphate hydrolysis. Structural analyses reveal that PTP1B localizes to the cytoplasmic face of the Endoplasmic Reticulum via a C-terminal hydrophobic domain, enabling access to diverse substrates including Receptor Tyrosine Kinases (RTKs) and cytosolic kinases [2] [4].

PTP1B’s duality in physiology is striking:

  • Metabolic regulation: It dephosphorylates insulin receptor substrates (IRS1/2) and Janus kinase 2, attenuating insulin and leptin signaling. Overexpression correlates with insulin resistance and obesity [1] [10].
  • Oncogenic modulation: PTP1B amplifies signaling in Epidermal Growth Factor Receptor 2-positive (ERBB2+) malignancies by activating SRC kinase through dephosphorylation of its inhibitory phosphosite (Tyr530). This paradoxically promotes tumor growth and metastasis [4] [8].

The enzyme’s specificity for tandem phosphotyrosine motifs (e.g., pTyr-pTyr-Arg/Lys) enables selective substrate recognition. However, its 72–74% structural homology with T-Cell Protein Tyrosine Phosphatase (TCPTP) complicates therapeutic targeting, as TCPTP deletion is embryonically lethal [1] [2]. Post-translational modifications further regulate PTP1B: Reactive oxygen species reversibly oxidize Cysteine 215 to cyclic sulphenamide, while sumoylation at Lys335/347 alters nuclear substrate access [2] [4].

Table 1: Catalytic Efficiency of Protein Tyrosine Phosphatase 1B Against Key Substrates

SubstrateCatalytic Domain Recognition MotifBiological Consequence
Insulin Receptor β-subunitpTyr1162-pTyr1163-ArgInsulin resistance
Janus Kinase 2pTyr1007-pTyr1008-LysLeptin resistance
SRC KinasepTyr530 (monophosphorylated)SRC activation, enhanced cell motility
ERBB2/HER2Not fully characterizedContext-dependent tumor promotion/suppression

Mechanistic Basis for Protein Tyrosine Phosphatase 1B Inhibition in Insulin/Leptin Receptor Sensitization

Inhibition of Protein Tyrosine Phosphatase 1B enhances insulin and leptin sensitivity by preserving phosphotyrosine residues on key signaling intermediates. Structural studies demonstrate that PTP1B docks with activated insulin receptors via residues Tyr152/Tyr153 in its catalytic pocket, with Asp181 acting as a general acid to protonate the tyrosyl-oxygen during hydrolysis. Competitive inhibitors exploit this mechanism by occupying the catalytic cleft or adjacent allosteric sites [1] [10].

Insulin sensitization:

  • Global Ptpn1 knockout mice exhibit 50% increased glucose disposal rates and 15% reduced body fat despite hyperphagia. Mechanistically, insulin receptor phosphorylation rises by 3-fold in liver and muscle, amplifying phosphatidylinositol 3-kinase/AKT signaling and glucose transporter type 4 translocation [1] [6].
  • In vivo studies confirm that pharmacological PTP1B inhibitors (e.g., trodusquemine) lower fasting glucose by 30% in diabetic rodents without hypoglycemia, contrasting with insulin secretagogues [9].

Leptin signaling potentiation:

  • Neuronal PTP1B dephosphorylates Janus kinase 2 at Tyr1007/1008, terminating leptin receptor signaling. LepRb neuron-specific Ptpn1 deletion triggers leptin hypersensitivity: 0.5 μg/g leptin reduces food intake by 60% (vs. 25% in controls) and increases energy expenditure via uncoupling protein 1 upregulation in brown adipose tissue [5] [7].
  • Notably, Ptpn1−/− mice show 25% lower leptin/body fat ratios, indicating enhanced central leptin sensitivity independent of adiposity [7].

Table 2: Protein Tyrosine Phosphatase 1B Binding Sites for Therapeutic Inhibition

Binding SiteStructural FeaturesInhibitor Design Strategy
Catalytic cleft (pTyr pocket)8–9 Å deep; P-loop (His214-Arg221) binds phosphateCompetitive phosphotyrosine mimetics
Allosteric site 1Adjacent to α3/α6 helices; opens upon WPD loop closureNon-competitive inhibitors (e.g., MSI-1436)
Substrate-trapping siteProline-rich domain (residues 278–401)Disruptive peptides blocking substrate docking

Dual Regulatory Role of Protein Tyrosine Phosphatase 1B in Epidermal Growth Factor Receptor 2-Positive Breast Cancer Pathogenesis

Protein Tyrosine Phosphatase 1B exhibits context-dependent oncogenicity in Epidermal Growth Factor Receptor 2-positive (ERBB2/HER2+) breast cancer. While initially hypothesized as a tumor suppressor, PTP1B is genomically amplified in 12% of HER2+ tumors and correlates with poor prognosis (hazard ratio = 1.8 for metastasis) [4] [8].

Pro-tumorigenic mechanisms:

  • SRC kinase activation: PTP1B dephosphorylates SRC at Tyr530, relieving autoinhibition and enabling kinase domain engagement with HER2. In three-dimensional mammary spheroids, PTP1B knockdown reduces SRC activity by 70%, abolishing extracellular signal-regulated kinase-driven invasion [4] [10].
  • Resistance modulation: Protein Tyrosine Phosphatase 1B stabilizes HER2/EGFR heterodimers by dephosphorylating HER2’s C-terminal regulatory sites. This sustains rat sarcoma virus/mitogen-activated protein kinase signaling during lapatinib treatment, explaining the 40% reduced drug sensitivity in PTP1B-overexpressing cells [8].

Paradoxical tumor-suppressive roles:PTP1B indirectly inhibits rat sarcoma virus by dephosphorylating Son of Sevenless guanine exchange factor. Mouse mammary tumor virus-ERBB2+; Ptpn1−/− models develop tumors 2.5-fold faster than controls, with increased mitogen-activated protein kinase phosphorylation [4] [10]. This duality necessitates tumor subtype-specific therapeutic strategies.

Table 3: Protein Tyrosine Phosphatase 1B Expression Correlations in Epidermal Growth Factor Receptor 2-Positive Breast Cancer

Molecular SubtypePTPN1 Amplification FrequencyCorrelation with Metastasis-Free SurvivalKey Effector Pathway
Luminal ERBB2+8%Negative (r = −0.38, p = 0.01)SRC/focal adhesion kinase
Basal-like ERBB2+18%Positive (r = 0.42, p = 0.003)Rat sarcoma virus/mitogen-activated protein kinase
Claudin-low ERBB2+5%Not significantJanus kinase/signal transducer and activator of transcription

The development of Protein Tyrosine Phosphatase 1B inhibitors like Ptp1B-IN-22 thus requires molecular precision to exploit metabolic benefits while managing oncogenic risks. Allosteric inhibitors or proteolysis-targeting chimeras that spare T-Cell Protein Tyrosine Phosphatase represent promising avenues to achieve this balance [6] [8].

Properties

Product Name

Ptp1B-IN-22

IUPAC Name

4-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoic acid

Molecular Formula

C16H12N2O3S2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C16H12N2O3S2/c19-14(17-11-7-5-10(6-8-11)15(20)21)9-22-16-18-12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,17,19)(H,20,21)

InChI Key

ARVQDURBWHSEPA-UHFFFAOYSA-N

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.